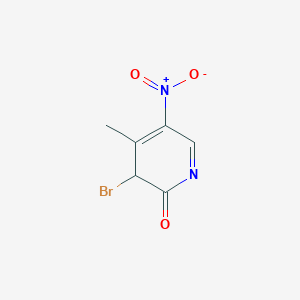

3-Bromo-4-methyl-5-nitropyridin-2(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2O3 |

|---|---|

Molecular Weight |

233.02 g/mol |

IUPAC Name |

3-bromo-4-methyl-5-nitro-3H-pyridin-2-one |

InChI |

InChI=1S/C6H5BrN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2,5H,1H3 |

InChI Key |

TZFHFFSWNFRYES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC(=O)C1Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Methyl 5 Nitropyridin 2 3h One and Its Precursors

Direct Synthesis Routes to 3-Bromo-4-methyl-5-nitropyridin-2(3H)-one

The most straightforward methods for preparing this compound involve the direct manipulation of a suitable pyridinone precursor. This approach leverages the existing heterocyclic scaffold and introduces the required substituents through targeted reactions.

Synthesis via Bromination of 4-Methyl-5-nitropyridin-2-ol

A documented and efficient route to this compound is the electrophilic bromination of 4-Methyl-5-nitropyridin-2-ol. rsc.org This precursor, which exists in tautomeric equilibrium with 4-methyl-5-nitropyridin-2(1H)-one, is commercially available and serves as a key starting material. sigmaaldrich.comchemicalbook.com The reaction proceeds by treating the precursor with elemental bromine.

In a typical procedure, 4-Methyl-5-nitropyridin-2-ol is suspended in glacial acetic acid. rsc.org Bromine is then added dropwise to the suspension. The electron-donating character of the hydroxyl/oxo group at the C2 position, combined with the directing effects of the existing methyl and nitro groups, facilitates the regioselective introduction of the bromine atom at the C3 position. The reaction is typically quenched by pouring the mixture into ice water, which precipitates the product. rsc.org This direct bromination provides the target compound in high yield. rsc.org

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 4-Methyl-5-nitropyridin-2-ol | Bromine (Br₂) | Acetic Acid (AcOH) | Dropwise addition, then quench in ice-water | 3-Bromo-4-methyl-5-nitropyridin-2-ol | 91% | rsc.org |

Optimization of Reaction Conditions and Yields

While the reported synthesis using bromine in acetic acid provides an excellent yield of 91%, several parameters can be considered for optimization. rsc.org The choice of brominating agent, solvent, and temperature are critical factors that influence reaction efficiency and selectivity.

Brominating Agent: Elemental bromine is effective but poses handling challenges due to its corrosive and toxic nature. Alternative brominating agents such as N-Bromosuccinimide (NBS) are commonly used for brominating electron-rich or moderately activated aromatic and heterocyclic systems. The use of NBS, potentially with a radical initiator in a non-polar solvent or under acidic conditions, could offer a milder and more manageable alternative. Another eco-friendly option is the use of a bromide-bromate combination (e.g., NaBr/NaBrO₃) in an aqueous acidic medium, which generates bromine in situ. chemindigest.com

Solvent: Acetic acid serves as both a solvent and a catalyst by maintaining an acidic environment that can activate the brominating agent. Other polar protic or aprotic solvents could be explored, but their use might alter the reactivity and solubility of the substrate and reagents.

Temperature: The reaction temperature is a crucial parameter to control. While the reported procedure does not specify the temperature during bromine addition, electrophilic aromatic substitutions are often temperature-sensitive. Lower temperatures can enhance selectivity and prevent potential side reactions, whereas higher temperatures might be required for less reactive substrates but risk over-bromination or degradation.

Indirect Synthetic Pathways and Functional Group Interconversions Leading to Analogues

Indirect pathways to the title compound or its analogues often involve the construction of a halogenated pyridine (B92270) ring followed by necessary functional group interconversions. These multi-step sequences provide versatility and access to a broader range of substituted pyridinone derivatives.

Preparation of Halogenated Pyridine Intermediates

The pyridin-2-ol functional group in 3-Bromo-4-methyl-5-nitropyridin-2-ol can be readily converted into other functionalities, particularly halogens, creating versatile intermediates for further synthesis. A key transformation is the conversion of the pyridin-2-ol to a 2-chloropyridine (B119429).

For instance, 3-Bromo-4-methyl-5-nitropyridin-2-ol can be treated with phosphorus oxychloride (POCl₃) to yield 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089). rsc.org This reaction, typically performed in a solvent like acetonitrile, replaces the hydroxyl group with a chlorine atom, yielding the product in high yield. rsc.org This 2-chloro derivative is a valuable intermediate because the chlorine atom is a good leaving group for nucleophilic substitution reactions.

Furthermore, this 2-chloro intermediate can undergo a Finkelstein reaction to produce the corresponding 2-iodo derivative. By treating 3-bromo-2-chloro-4-methyl-5-nitropyridine with sodium iodide (NaI) in the presence of a catalyst like trimethylsilyl (B98337) chloride (TMSCl), 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) can be synthesized. rsc.org

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 3-Bromo-4-methyl-5-nitropyridin-2-ol | POCl₃ | 3-bromo-2-chloro-4-methyl-5-nitropyridine | 88% | rsc.org |

| 3-bromo-2-chloro-4-methyl-5-nitropyridine | NaI, TMSCl | 3-bromo-2-iodo-4-methyl-5-nitropyridine | Not specified | rsc.org |

An alternative approach to halogenated precursors involves starting from a different pyridine derivative. For example, 4-methyl-3-nitropyridine (B1297851) can be reduced to 4-methyl-3-aminopyridine, which then undergoes a Sandmeyer-type reaction (diazotization followed by treatment with a bromide source) to furnish 3-bromo-4-methylpyridine. google.com

Derivatization Strategies for Substituted Pyridin-2-ones

The pyridin-2-one scaffold allows for a wide range of derivatization reactions beyond the halogenation described above. These functional group interconversions are essential for creating analogues with diverse properties. fiveable.meslideshare.net

One common strategy is O-alkylation of the pyridin-2-one tautomer. For instance, a related compound, 2-chloro-4-methyl-5-nitropyridine, can be converted to 2-methoxy-4-methyl-5-nitropyridine (B1581767) by reaction with sodium methoxide (B1231860) in methanol. prepchem.com This nucleophilic aromatic substitution replaces the chloro group with a methoxy (B1213986) group.

Another powerful derivatization involves converting the hydroxyl group of the pyridin-2-one into a triflate (trifluoromethanesulfonate) group. orgsyn.org This is achieved by reacting the hydroxypyridine with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base like pyridine. The resulting triflate is an excellent leaving group, enabling a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce carbon-based substituents at the C2 position.

Strategic Use of Ring-Forming Reactions for Pyridinone Scaffolds

Instead of modifying an existing pyridine ring, the pyridinone scaffold can be constructed from acyclic precursors. These methods are highly valuable as they allow for the introduction of substituents at various positions from the outset. Reviews of synthetic methods highlight two main approaches: transformations from other heterocyclic systems and condensation of acyclic systems. benthamdirect.comsci-hub.se

The most common ring-forming strategies involve the condensation of acyclic components. benthamdirect.comsci-hub.se These reactions typically build the ring by forming C-C and C-N bonds in a sequential or one-pot process. Examples include:

Condensation of 1,3-Dicarbonyls: Reaction of a 1,3-dicarbonyl compound with an amine or ammonia (B1221849) source.

Condensation of β-Keto Esters: Reaction of β-keto esters with enamines or other nitrogen-containing nucleophiles.

From α,β-Unsaturated Compounds: Cyclization of α,β-unsaturated carbonyl compounds with amides or nitriles.

A variety of modern, named reactions have been developed to construct substituted pyridine and pyridone rings, such as the Kröhnke and Hantzsch pyridine syntheses, although their direct application to the specific substitution pattern of the title compound may require significant adaptation. wikipedia.org More advanced strategies can involve the ring-opening and subsequent recyclization of other heterocyclic systems to form the desired pyridone core. mdpi.com These methods offer a high degree of flexibility for accessing complex and diversely substituted pyridinone libraries.

Reactivity and Reaction Mechanisms of 3 Bromo 4 Methyl 5 Nitropyridin 2 3h One

Nucleophilic Substitution Reactions at the Pyridinone Ring

The electronic landscape of the 3-Bromo-4-methyl-5-nitropyridin-2(3H)-one ring is significantly influenced by the strong electron-withdrawing nature of the nitro group. This effect, combined with the presence of a good leaving group (bromide), renders the pyridine (B92270) ring susceptible to nucleophilic attack, particularly at the C3 position.

Amination Reactions and Their Scope

The reaction of this compound with various amines is a key method for introducing nitrogen-based functional groups. In these nucleophilic aromatic substitution (SNAr) reactions, the bromine atom is displaced by an amine nucleophile. While research specifically on the 2-pyridinone derivative is limited, extensive studies on the closely related 3-bromo-4-nitropyridine (B1272033) provide significant insight into the scope of this transformation. clockss.org The reaction can accommodate a variety of primary and secondary amines, leading to a diverse set of aminated products.

| Nucleophile (Amine) | General Product Structure |

| Primary Amines (e.g., R-NH₂) | 3-(Alkyl/Arylamino)-4-methyl-5-nitropyridin-2(3H)-one |

| Secondary Amines (e.g., R₂NH) | 3-(Dialkyl/Diaryl/Alkylarylamino)-4-methyl-5-nitropyridin-2(3H)-one |

| Cyclic Secondary Amines (e.g., Morpholine, Piperidine) | 3-(Morpholino/Piperidino)-4-methyl-5-nitropyridin-2(3H)-one |

Investigation of Nitro Group Migration Phenomena in Nucleophilic Substitutions

A notable and unexpected phenomenon observed during the amination of the related 3-bromo-4-nitropyridine is the migration of the nitro group. clockss.org In addition to the expected substitution product, a rearranged isomer is often formed where the nitro group shifts from the C4 to the C3 position, and the amine occupies the C4 position. clockss.org This rearrangement is highly dependent on the reaction conditions, particularly the solvent. clockss.org

Studies have shown that this nitro-group migration tends to occur in polar aprotic solvents. clockss.org While the precise mechanism for this system is a subject of investigation, such migrations in other heterocyclic systems have been proposed to proceed through complex intermediates. researchgate.net For the reaction of 3-bromo-4-nitropyridine with amines, detailed NMR studies were used to confirm the structures of the unexpected migration products alongside the expected substitution products. clockss.org This discovery highlights a significant competitive reaction pathway that must be considered when synthesizing substituted pyridinones of this type. The propensity for electron-withdrawing groups to migrate has been documented in other contexts, such as the Rh2(II)-catalyzed reactions of styryl azides, where the nitro group shows a high migratorial aptitude. nih.govresearchgate.net

Palladium-Catalyzed Coupling Reactions of Halogenated Pyridinone Systems

The carbon-bromine bond in this compound is a versatile anchor for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These methods are fundamental in synthetic organic chemistry for building more complex molecular scaffolds from simpler precursors. Although challenges can arise from the potential for the pyridine nitrogen to coordinate with the palladium catalyst, specialized ligands and precatalysts have been developed to facilitate these couplings effectively. nih.gov

Various established coupling reactions can be applied to halogenated pyridinone systems. The specific choice of catalyst, ligands, base, and reaction conditions is critical for achieving high yields and selectivity. acs.org

| Coupling Reaction | Coupling Partner | General Product Structure |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid or Ester | 3-Aryl/Alkyl-4-methyl-5-nitropyridin-2(3H)-one |

| Heck Coupling | Alkene | 3-Alkenyl-4-methyl-5-nitropyridin-2(3H)-one |

| Sonogashira Coupling | Terminal Alkyne | 3-Alkynyl-4-methyl-5-nitropyridin-2(3H)-one |

| Buchwald-Hartwig Amination | Amine | 3-Amino-4-methyl-5-nitropyridin-2(3H)-one |

| Carbonylative Coupling | Carbon Monoxide, Nucleophile | 3-Carbonyl-substituted-4-methyl-5-nitropyridin-2(3H)-one |

Research on 2-bromopyridines demonstrates that substituents on the ring can influence the reaction's success. nih.govrsc.org Similarly, palladium-catalyzed C,N-cross coupling has been successfully applied to 3-halo-2-aminopyridines, showcasing the utility of these reactions even with potentially coordinating groups present on the ring. nih.gov

Electrophilic Reactions on the Pyridinone Core

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that is significantly amplified by the presence of the strongly deactivating nitro group. wikipedia.org Consequently, the pyridinone core of this compound is highly resistant to electrophilic aromatic substitution. Reactions like nitration, sulfonation, or Friedel-Crafts alkylation/acylation, which typically proceed through the attack of a potent electrophile on an electron-rich aromatic ring, are very difficult to achieve with this substrate. wikipedia.orgyoutube.com

Stereoselective Transformations and Functionalization Strategies

The molecule this compound is achiral. Introducing stereoselectivity would require a transformation that either creates a new chiral center in a controlled manner or involves a reaction with a chiral reagent.

Several strategies can be envisioned for the stereoselective functionalization of this pyridinone system:

Asymmetric Catalysis: In the palladium-catalyzed coupling reactions discussed in section 3.2, the use of chiral phosphine (B1218219) ligands on the palladium catalyst could induce enantioselectivity in the formation of a new chiral center. This is a common strategy for creating optically active products.

Chiral Auxiliaries: A chiral auxiliary could be attached to the molecule, for example, by reacting the bromo-pyridinone with a chiral amine. The existing chirality could then direct the stereochemical outcome of a subsequent reaction at another site on the molecule, after which the auxiliary could be removed.

Stereoselective Reduction: If the nitro group were to be reduced, for instance, to a ketone via a Nef reaction pathway (if applicable to this system) or another functional group, its subsequent stereoselective reduction using chiral reducing agents could install a chiral hydroxyl group.

Modern synthetic methods offer various approaches to the selective functionalization of pyridine rings, sometimes involving the temporary conversion of the pyridine into a more reactive phosphonium (B103445) salt, which can then undergo a range of bond-forming reactions. acs.orgthieme-connect.comnih.govacs.org Such advanced strategies could potentially be adapted to achieve complex and stereoselective modifications of the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Methyl 5 Nitropyridin 2 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for delineating the precise structural features of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum of 3-Bromo-4-methyl-5-nitropyridin-2(3H)-one is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The pyridinone ring contains one aromatic proton and a methyl group, while the nitrogen atom bears a proton in the 2(3H)-one tautomeric form.

The single proton attached to the carbon skeleton of the ring (C6-H) would likely resonate as a singlet, given the absence of adjacent protons for spin-spin coupling. Its chemical shift is predicted to be in the aromatic region, influenced by the electron-withdrawing nitro group and the bromine atom.

The protons of the methyl group (-CH₃) at the C4 position are expected to produce a sharp singlet, integrating to three protons. The precise chemical shift of this methyl group will be influenced by the electronic effects of the substituents on the pyridine (B92270) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 10.0 - 13.0 | broad singlet | 1H |

| C6-H | 8.0 - 8.5 | singlet | 1H |

| -CH₃ | 2.3 - 2.6 | singlet | 3H |

¹³C NMR Spectroscopy for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, six distinct carbon signals are expected, corresponding to the five carbons of the pyridinone ring and the one carbon of the methyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 160 - 170 |

| C3 (-Br) | 110 - 120 |

| C4 (-CH₃) | 140 - 150 |

| C5 (-NO₂) | 135 - 145 |

| C6 | 125 - 135 |

| -CH₃ | 15 - 20 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Relational Information

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal any scalar couplings between protons. In the case of this compound, significant correlations are not expected due to the isolated nature of the ring proton and the methyl group protons. However, it would confirm the absence of such couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in definitively linking the C6-H proton signal to the C6 carbon signal and the methyl protons to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically over two to three bonds) between protons and carbons. Key HMBC correlations would be expected between:

The N-H proton and the C2 and C6 carbons.

The C6-H proton and the C2, C4, and C5 carbons.

The methyl protons and the C3, C4, and C5 carbons.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands for its various functional groups.

N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyridinone ring.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group (C=O) in a lactam-like structure is expected in the range of 1650-1700 cm⁻¹.

N-O Stretch: The nitro group (-NO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

C=C and C=N Stretches: Vibrations associated with the pyridinone ring framework will appear in the 1400-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted FTIR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Weak |

| C=O Stretch | 1650 - 1700 | Strong |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |

| C=C/C=N Ring Stretches | 1400 - 1600 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Medium |

Raman Spectroscopy (FT-Raman, Laser-Raman)

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a particularly strong and characteristic band. The C=C and C=N ring breathing modes are also typically strong in Raman spectra. The C-Br stretch, while potentially weak in the FTIR, may show a more prominent signal in the Raman spectrum. The C=O stretch will also be present, but often with a lower intensity compared to the FTIR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a compound through its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. In positive ion mode, the molecule is expected to be detected as the protonated species, [M+H]⁺. Given the presence of nitrogen and oxygen atoms, which can be readily protonated, this would be the anticipated primary ion. Adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺, are also commonly observed, originating from trace amounts of salts in the solvent or on glassware.

The molecular formula of this compound is C₆H₅BrN₂O₃, with a monoisotopic mass of approximately 231.95 Da. The presence of bromine is a key diagnostic feature in mass spectrometry due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive doublet for all bromine-containing ions, separated by approximately 2 Da.

Expected ESI-MS Data for this compound

| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Relative Intensity |

| [M+H]⁺ | 232.958 | 234.956 | High |

| [M+Na]⁺ | 254.940 | 256.938 | Moderate |

| [M+K]⁺ | 270.914 | 272.912 | Low |

Note: This is a predictive table based on the compound's structure.

Under slightly harsher ESI conditions (e.g., increased cone voltage), some fragmentation may occur. Likely fragmentation pathways would involve the loss of the nitro group (NO₂) or the bromine atom.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₆H₅BrN₂O₃.

Expected HRMS Data for [M+H]⁺ Ion of this compound

| Molecular Formula | Ion | Calculated Exact Mass | Observed Mass |

| C₆H₆BrN₂O₃ | [M+H]⁺ | 232.9587 | Within 5 ppm of calculated |

Note: This is a predictive table. The observed mass in an actual experiment should be very close to the calculated exact mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The pyridinone ring system, substituted with a nitro group (a strong chromophore) and a bromine atom, is expected to exhibit distinct absorption bands.

The core structure contains a conjugated system which will likely result in π → π* transitions. The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons will also allow for n → π* transitions. The nitro group, in particular, is known to cause a bathochromic (red) shift in the absorption maxima of aromatic compounds. The solvent used for analysis can also influence the position and intensity of these bands.

Expected UV-Vis Absorption Data for this compound

| Wavelength Range (nm) | Type of Transition | Expected Molar Absorptivity (ε) |

| 250-300 | π → π | High |

| 320-380 | n → π (Nitro group) | Low to Moderate |

Note: This is a predictive table based on the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required. The resulting crystal structure would confirm the connectivity of the atoms, the bond lengths and angles, and the planarity of the pyridinone ring. It would also reveal the intermolecular interactions, such as hydrogen bonding (e.g., involving the N-H and C=O groups) and halogen bonding, that dictate the crystal packing.

Hypothetical Crystallographic Data Table

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 (for monoclinic) |

| Z (molecules/unit cell) | 4 |

Note: This table presents hypothetical but plausible crystallographic parameters.

Computational and Theoretical Studies on 3 Bromo 4 Methyl 5 Nitropyridin 2 3h One

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of a molecule and to elucidate the mechanisms of its reactions. This is often achieved through the analysis of the potential energy surface, locating transition states, and examining the distribution and energies of molecular orbitals.

Transition state theory is a cornerstone for understanding reaction kinetics. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. For a molecule like 3-Bromo-4-methyl-5-nitropyridin-2(3H)-one, transition state analysis would be crucial in several contexts, including its synthesis, degradation, and tautomerization.

The pyridin-2(3H)-one core of the molecule can exist in equilibrium with its tautomeric form, 3-bromo-2-hydroxy-4-methyl-5-nitropyridine. Computational studies on similar heterocyclic systems, such as azaazulene tautomers, have utilized methods like Density Functional Theory (DFT) to locate the transition states for proton transfer processes. nih.gov These studies often employ techniques like variational transition state theory (VTST) to calculate the kinetic constants for tautomeric conversion over a range of temperatures. nih.gov

For this compound, a similar computational approach would involve mapping the potential energy surface for the intramolecular proton transfer from the nitrogen at position 1 to the exocyclic oxygen at position 2. The resulting data would provide the activation energy for both the forward and reverse reactions, offering insight into the kinetic stability of each tautomer.

Furthermore, in studying potential reactions of this compound, such as nucleophilic aromatic substitution, transition state analysis could identify the preferred reaction pathways. For instance, it could determine whether a nucleophile would preferentially attack at the carbon bearing the bromo or the nitro group, and what the energy barriers for these competing pathways would be. While specific data is not available, studies on transition-metal-catalyzed C-H activation of pyridones highlight the complexity of reaction mechanisms that can be unraveled through computational analysis of transition states. sioc-journal.cn

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. vwr.com

For this compound, the electronic nature of the substituents will significantly influence the HOMO and LUMO energies and their distribution across the molecule.

Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro group will lower the energy of both the HOMO and LUMO. Its primary effect would be a significant decrease in the LUMO energy, making the molecule a better electron acceptor and more susceptible to nucleophilic attack.

Bromo Group (-Br): The bromine atom is an electronegative, deactivating group that also withdraws electron density from the ring, further lowering the orbital energies.

Methyl Group (-CH3): The methyl group is a weak electron-donating group, which would slightly raise the energy of the HOMO and LUMO.

Pyridinone Ring: The carbonyl group within the ring is also electron-withdrawing.

The interplay of these substituents would result in a relatively low-lying LUMO, likely localized over the nitro-substituted part of the pyridine (B92270) ring, indicating that this region is the most probable site for nucleophilic attack. The HOMO would likely have significant contributions from the pyridinone ring and the bromine atom.

The HOMO-LUMO gap is a critical parameter. A smaller gap generally implies higher reactivity. While no experimental or calculated value for the HOMO-LUMO gap of this compound is available, studies on related molecules can provide a basis for estimation. For comparison, the HOMO-LUMO gap for 5-Bromobenzene-1,3-dicarbonitrile was calculated to be 3.726 eV. vwr.com It is expected that the presence of the strongly electron-withdrawing nitro group in the target compound would lead to a similarly small or even smaller HOMO-LUMO gap, suggesting a reactive molecule.

The following table presents hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, based on trends observed in similar substituted aromatic compounds.

| Computational Parameter | Predicted Value (eV) |

| HOMO Energy | -7.5 to -8.5 |

| LUMO Energy | -3.0 to -4.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

This table is predictive and not based on reported experimental or calculated data for the specific compound.

Solvation Effects and Acidity/Basicity Predictions

The solvent in which a molecule is dissolved can have a profound impact on its properties, particularly its acidity and basicity. libretexts.orgyoutube.comchempap.org Solvation effects can stabilize or destabilize charged species, thereby altering equilibrium constants such as pKa. libretexts.org For this compound, there are two primary sites of interest for protonation/deprotonation: the pyridinone nitrogen and the exocyclic oxygen.

The acidity of the N-H proton in the pyridinone ring is a key characteristic. The pKa of this proton will be influenced by the electron-withdrawing effects of the nitro and bromo substituents, which are expected to increase its acidity (lower the pKa) by stabilizing the resulting conjugate base. Computational studies on 3-substituted pyridines have shown that the pKa can be predicted with good accuracy using semi-empirical methods like AM1 and PM5, coupled with a continuum solvation model like COSMO. mdpi.com These studies demonstrate a clear correlation between the electronic nature of the substituent and the calculated pKa.

For instance, the experimental pKa of 3-nitropyridine (B142982) is significantly lower than that of pyridine, reflecting the electron-withdrawing nature of the nitro group. mdpi.com A similar trend would be expected for this compound. The presence of water or other polar, protic solvents would further stabilize the anionic conjugate base through hydrogen bonding, thereby increasing the acidity compared to the gas phase. umass.edu

Conversely, the basicity of the carbonyl oxygen can also be considered. Protonation at this site would result in a cationic species. The electron-withdrawing substituents would decrease the basicity of the carbonyl oxygen, making it less favorable to protonate.

The following table provides predicted pKa values for the N-H proton of this compound in different environments, based on general principles and data for related compounds.

| Environment | Predicted pKa Range | Rationale |

| Gas Phase | Higher | Lack of solvent stabilization for the conjugate base. |

| Aprotic Solvent (e.g., DMSO) | Intermediate | Solvent polarity stabilizes the conjugate base, but no hydrogen bonding. |

| Protic Solvent (e.g., Water) | Lower | Strong stabilization of the conjugate base through hydrogen bonding. umass.edu |

This table is predictive and not based on reported experimental or calculated data for the specific compound.

Quantitative Structure-Activity Relationship (QSAR) Studies: Computational Descriptors and Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can then be used to predict the activity of new, unsynthesized compounds. The development of a QSAR model for this compound and its derivatives would involve several key steps.

First, a dataset of structurally related compounds with experimentally measured biological activity would be required. Then, for each compound, a set of numerical parameters, or "descriptors," that characterize its structural, physicochemical, and electronic properties would be calculated. Common descriptors include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and HOMO/LUMO energies. They are crucial for modeling interactions driven by electrostatic forces. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. They are important for modeling how a molecule fits into a biological target like an enzyme's active site.

Hydrophobic Descriptors: The most common is LogP, the logarithm of the partition coefficient between octanol (B41247) and water, which describes the molecule's lipophilicity. This is critical for predicting absorption and distribution in biological systems.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.

Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), is used to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. nih.gov The predictive power of the model is then validated using an external set of compounds not used in the model's development. chemrevlett.com

Numerous QSAR studies have been successfully performed on pyridine and pyrimidine (B1678525) derivatives for a wide range of biological activities, including anticancer, antimalarial, and enzyme inhibitory activities. nih.govnih.govchemrevlett.comnih.govwjpsonline.commdpi.comnih.gov These studies have shown that descriptors related to the electrostatic potential, steric bulk, and hydrophobicity are often key to building predictive models for these classes of compounds. For example, a QSAR study on 4-pyridone derivatives with antimalarial activity found that both electronic and thermodynamic descriptors were important for the model. nih.gov

The table below lists some of the key computational descriptors that would be relevant for developing a QSAR model for this compound and its analogs.

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Modeling electrostatic interactions with the biological target. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Describing the fit of the molecule in a binding pocket. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Predicting membrane permeability and solubility. |

| Thermodynamic | Heat of Formation, Gibbs Free Energy of Solvation | Relating to the stability and binding affinity of the molecule. |

By developing a robust QSAR model, researchers could rationally design new derivatives of this compound with potentially improved biological activity, while minimizing the need for extensive and costly synthesis and testing.

Strategic Utility of 3 Bromo 4 Methyl 5 Nitropyridin 2 3h One As a Chemical Building Block

Intermediate in the Synthesis of Complex Heterocyclic Compounds

The primary utility of 3-Bromo-4-methyl-5-nitropyridin-2(3H)-one lies in its role as a key intermediate for the synthesis of complex heterocyclic systems. Heterocyclic compounds are fundamental to medicinal chemistry and materials science, and pyridinone derivatives are recognized as privileged scaffolds in these fields. srdorganics.comsigmaaldrich.com

The synthesis of the closely related tautomer, 3-bromo-4-methyl-5-nitropyridin-2-ol, is achieved through the bromination of 4-Methyl-5-nitropyridin-2-ol using bromine in acetic acid. rsc.org This foundational reaction provides access to the highly decorated pyridinone core. Once formed, this intermediate can undergo a variety of transformations. For example, the bromine atom at the 3-position is a versatile handle for introducing further complexity. It can participate in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds, thereby linking the pyridinone scaffold to other aromatic or aliphatic groups. rsc.org

Furthermore, the nitro group is a key functional group that can be readily transformed. A common and powerful reaction is the reduction of the nitro group to an amine. This transformation, often achieved through catalytic hydrogenation, converts the electron-withdrawing nitro group into an electron-donating amino group, which drastically alters the electronic properties of the ring and opens up new avenues for derivatization, such as diazotization or acylation reactions. google.com

Scaffold for Derivatization in Chemical Synthesis

The structure of this compound is an ideal scaffold for creating libraries of diverse molecules through systematic derivatization. Each functional group offers a distinct site for chemical modification.

Table 1: Potential Derivatization Reactions

| Functional Group | Position | Reaction Type | Potential Products |

|---|---|---|---|

| Bromo | C3 | Suzuki, Stille, Heck, Buchwald-Hartwig coupling | Aryl- or alkyl-substituted pyridinones |

| Nitro | C5 | Reduction to amine | Aminopyridinones |

| Nucleophilic aromatic substitution | Alkoxy- or amino-substituted pyridinones | ||

| Pyridinone N-H | N1 | Alkylation, Acylation | N-substituted pyridinones |

The bromine atom is particularly useful for building molecular complexity via palladium-catalyzed cross-coupling reactions. rsc.org The nitro group can be reduced to an amine, which can then be functionalized in numerous ways, or it can be a target for nucleophilic aromatic substitution under certain conditions. The nitrogen atom of the pyridinone ring can be alkylated or acylated, which allows for the modulation of properties like solubility and lipophilicity. frontiersin.org Additionally, the carbonyl group of the pyridinone can be converted to a chloro group using reagents like phosphorus oxychloride, transforming the scaffold into a reactive 2-chloropyridine (B119429) derivative ready for further substitution reactions. rsc.org This multi-faceted reactivity allows chemists to systematically modify the scaffold to achieve desired properties.

Role in the Development of Advanced Materials (e.g., Organic Electronics, Conductive Polymers)

Pyridinone-based structures are gaining attention in the field of advanced materials, particularly for organic electronics. acs.org While direct applications of this compound in this area are not extensively documented, its structural motifs are highly relevant. Organic conjugated materials, including polymers and small molecules, are sought after for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net

The key features of pyridinone scaffolds relevant to materials science include:

π-Conjugated System: The pyridinone ring is a part of a π-conjugated system that can be extended through derivatization, a crucial feature for charge transport in organic semiconductors. acs.org

Intermolecular Interactions: The N-H and C=O groups can participate in hydrogen bonding, which can promote ordered molecular packing in the solid state, enhancing charge mobility. frontiersin.org

Tunable Properties: The ability to functionalize the scaffold at multiple positions allows for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels, which is essential for optimizing device performance. acs.orgacs.org

By using the bromo- and nitro- groups as handles for synthetic extension (e.g., creating π-extended systems via Suzuki coupling), molecules based on this pyridinone core could be designed to have specific optoelectronic properties. acs.org The introduction of different functional groups can modulate the material's stability, solubility for processing, and electronic characteristics, making such scaffolds a promising platform for exploring new organic electronic materials. acs.org

Application as a Reagent in Specialized Analytical Methods

Pyridine (B92270) derivatives are known to have significant applications in analytical chemistry, including acting as chemosensors for the detection of various ions and neutral species. nih.govpostapplescientific.com The high affinity of the pyridine nitrogen for metal ions, combined with the potential for fluorescence or colorimetric changes upon binding, makes them suitable for sensor development.

The compound this compound possesses features that could be exploited in analytical methods:

Electron-Withdrawing Groups: The nitro group is a strong electron-withdrawing group, which can make the pyridinone ring electron-deficient. This property can be useful in creating sensors where a change in the electronic environment upon analyte binding leads to a detectable signal.

Quencher-Fluorophore Systems: The nitroaromatic moiety can act as a fluorescence quencher. A design strategy could involve coupling the scaffold to a fluorescent group, where the fluorescence is "turned on" in the presence of a specific analyte that reacts with or displaces the nitro-pyridinone unit.

Electrochemical Detection: The nitro group is electrochemically active and can be reduced. This allows for the development of electrochemical sensors where the reduction potential of the nitro group is modulated by the presence of a target analyte.

While specific applications of this compound as an analytical reagent are not widely reported, its structure provides a strong foundation for the rational design of new chemosensors and analytical probes. nih.gov

Design Strategies for Functionally Diverse Molecules based on Pyridinone Scaffolds

The strategic design of functionally diverse molecules using the this compound scaffold hinges on the selective and sequential manipulation of its functional groups. The different reactivity of the bromo, nitro, and pyridinone core allows for a planned synthetic route to complex targets.

A common strategy involves using the most robust functional group transformations first. For instance, the bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions to build a carbon skeleton. rsc.org This can be followed by the reduction of the nitro group to an amine, which can then be used to introduce a wide variety of functionalities through amide bond formation, sulfonamide formation, or conversion into other nitrogen-containing groups.

Table 2: Strategic Design Pathways

| Step | Reaction | Purpose | Resulting Scaffold |

|---|---|---|---|

| 1 | Suzuki Coupling at C3-Br | Extend π-system, add steric bulk | 3-Aryl-4-methyl-5-nitropyridinone |

| 2 | Reduction of NO₂ | Introduce a versatile amine handle | 5-Amino-3-aryl-4-methylpyridinone |

| 3 | N-Alkylation | Modulate solubility and physical properties | N-Alkyl-5-amino-3-aryl-4-methylpyridinone |

This modular approach allows for the creation of a large library of compounds from a single, versatile starting material. By carefully choosing the sequence of reactions and the building blocks to be introduced, chemists can tailor the final molecules to have specific properties for applications in medicinal chemistry or materials science. frontiersin.orgnih.gov The ability to control molecular geometry and electronic properties through derivatization highlights the strategic importance of this pyridinone scaffold. acs.org

Future Directions and Emerging Research Avenues for Halogenated Nitropyridinones

Development of Novel and Efficient Synthetic Routes

The synthesis of functionalized pyridinones is a cornerstone of heterocyclic chemistry. While general methods for pyridine (B92270) synthesis are well-established, the development of novel and efficient routes to specific, highly substituted compounds like 3-Bromo-4-methyl-5-nitropyridin-2(3H)-one remains a key area of research.

Currently, a known pathway to the tautomeric form, 3-bromo-4-methyl-5-nitropyridin-2-ol, involves the bromination of 4-methyl-5-nitropyridin-2-ol in acetic acid. This method, while effective, represents a traditional approach. Future research is likely to focus on more sophisticated and efficient synthetic strategies.

One promising avenue is the application of multicomponent reactions (MCRs) . These one-pot processes, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. globenewswire.com The development of an MCR to construct the halogenated nitropyridinone core directly from simple precursors would represent a significant advancement. Another area of exploration is the use of microwave-assisted synthesis . This technique has been shown to accelerate reaction times, improve yields, and promote the formation of pure products in the synthesis of various pyridine derivatives. globenewswire.comresearchgate.net Applying microwave irradiation to the synthesis of this compound could lead to a more rapid and energy-efficient process.

Furthermore, the development of novel catalytic systems is crucial. This could involve the use of transition metal catalysts for C-H activation and functionalization of simpler pyridine precursors, or the design of organocatalysts to promote stereoselective reactions.

A comparative look at the synthesis of related compounds, such as 5-bromo-2-methoxy-4-methyl-3-nitropyridine, can also provide inspiration. The synthesis of this compound involves the bromination of 2-methoxy-3-nitro-4-methylpyridine. chemicalbook.com Exploring the interconversion of such derivatives could open up new synthetic pathways.

Table 1: Comparison of Synthetic Approaches for Halogenated Pyridines

| Method | Description | Potential Advantages |

|---|---|---|

| Traditional Synthesis | Stepwise formation of the ring and subsequent functionalization (e.g., bromination, nitration). | Well-established and reliable for certain substrates. |

| Multicomponent Reactions | One-pot synthesis from three or more starting materials. | High atom economy, reduced waste, operational simplicity. globenewswire.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, higher yields, cleaner reactions. globenewswire.comresearchgate.net |

| Catalytic Methods | Employing metal or organocatalysts for specific bond formations. | High selectivity, milder reaction conditions. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the pyridine ring is well-documented, generally favoring nucleophilic substitution at the C2 and C4 positions and electrophilic substitution at the C3 position. nih.govwikipedia.org However, the specific interplay of the bromo, methyl, and nitro substituents in this compound is expected to give rise to unique and unexplored reactivity.

The electron-withdrawing nature of the nitro group significantly deactivates the ring towards electrophilic attack, making reactions at the remaining C6 position challenging. wikipedia.org Conversely, this deactivation enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr). The bromine atom at the C3 position, while not at a classically activated position, could potentially undergo substitution under specific conditions, perhaps mediated by a strong nucleophile or a transition metal catalyst.

Future research should focus on systematically exploring the reactivity of this compound with a diverse range of nucleophiles and electrophiles. This could lead to the discovery of novel functionalization strategies. For instance, the methyl group could be a site for radical halogenation or oxidation, providing a handle for further derivatization.

The potential for the nitro group to participate in intramolecular cyclization reactions is another intriguing possibility. Under reducing conditions, the nitro group can be converted to an amino group, which could then react with other functionalities on the molecule or with external reagents to build more complex heterocyclic systems.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful tool for modern chemical research. For halogenated nitropyridinones, this integrated approach can accelerate discovery and provide deep mechanistic insights.

Computational studies , utilizing methods such as Density Functional Theory (DFT), can be employed to predict a variety of molecular properties before a single experiment is conducted. researchgate.net These can include:

Optimized molecular geometry: Understanding the three-dimensional structure of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity, with the HOMO indicating sites for electrophilic attack and the LUMO for nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): This mapping of electrostatic potential onto the electron density surface reveals electron-rich and electron-poor regions, predicting sites for non-covalent interactions and chemical reactions. researchgate.net

Spectroscopic properties: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds. researchgate.net

Reaction mechanisms: Modeling potential reaction pathways to understand the transition states and intermediates involved, thereby guiding the design of more efficient reactions.

Experimental methodologies that can be integrated with computational predictions include:

High-throughput screening: Rapidly testing a large number of reaction conditions (e.g., different catalysts, solvents, temperatures) to identify optimal synthetic protocols.

Advanced spectroscopic techniques: Utilizing 2D NMR, X-ray crystallography, and mass spectrometry to unambiguously determine the structure of reaction products and compare them with computationally predicted data.

By using computational models to guide experimental design, researchers can save significant time and resources, focusing their efforts on the most promising avenues. For example, if computational analysis suggests a particular site on the this compound ring is highly susceptible to nucleophilic attack, experimental efforts can be directed towards exploring reactions at that position.

Sustainable and Green Chemistry Approaches in Pyridinone Synthesis

The principles of green chemistry are increasingly important in all areas of chemical synthesis, and the production of halogenated nitropyridinones is no exception. Future research will undoubtedly focus on developing more environmentally benign methods for their preparation.

Key areas for the application of green chemistry in pyridinone synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives such as water, ethanol, or ionic liquids. businesswire.com

Development of Recyclable Catalysts: Designing catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, minimizing the formation of byproducts. globenewswire.com Multicomponent reactions are a prime example of this principle.

Energy Efficiency: Employing methods like microwave-assisted synthesis or reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. globenewswire.comresearchgate.net

For the synthesis of this compound, this could involve exploring aqueous bromination conditions or developing a solid-supported catalyst for the nitration step. The goal is to create synthetic pathways that are not only efficient and high-yielding but also have a minimal environmental footprint.

Table 2: Green Chemistry Considerations in Pyridinone Synthesis

| Principle | Application in Pyridinone Synthesis |

|---|---|

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Utilizing multicomponent reactions to maximize atom incorporation. globenewswire.com |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and producing less hazardous products. |

| Designing Safer Chemicals | Developing pyridinone derivatives with reduced toxicity. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ethanol, or ionic liquids. businesswire.com |

| Design for Energy Efficiency | Employing microwave synthesis or ambient temperature reactions. globenewswire.comresearchgate.net |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce synthetic steps. |

| Catalysis | Using catalytic reagents in small quantities instead of stoichiometric reagents. |

| Design for Degradation | Designing products that break down into innocuous substances after use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for accidents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.